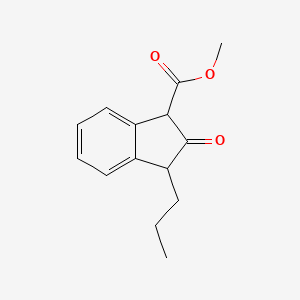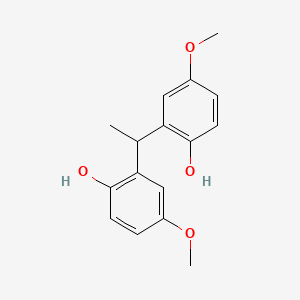
Phenol, 2,2'-ethylidenebis[4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-ethylidenebis[4-methoxy-] is an organic compound with the molecular formula C16H18O4. It is a type of bisphenol, which means it contains two phenol groups connected by an ethylidene bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis[4-methoxy-] can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with acetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the ethylidene bridge between the two phenol groups.
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis[4-methoxy-] often involves large-scale reactions using similar condensation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
Phenol, 2,2’-ethylidenebis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro or halogenated derivatives of the original compound
科学的研究の応用
Phenol, 2,2’-ethylidenebis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of phenol, 2,2’-ethylidenebis[4-methoxy-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with proteins and enzymes, affecting their function. The compound’s reactivity also allows it to participate in redox reactions, influencing cellular processes.
類似化合物との比較
Phenol, 2,2’-ethylidenebis[4-methoxy-] can be compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds contain two phenol groups, the nature of the connecting bridge and the presence of additional substituents can significantly influence their chemical properties and applications.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
Phenol, 2,2’-ethylidenebis[4-methoxy-] is unique due to its specific ethylidene bridge and methoxy substituents, which confer distinct chemical and physical properties.
特性
CAS番号 |
106131-29-7 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-4-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-10(13-8-11(19-2)4-6-15(13)17)14-9-12(20-3)5-7-16(14)18/h4-10,17-18H,1-3H3 |
InChIキー |
FUYCENQBONZYEY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)OC)O)C2=C(C=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)

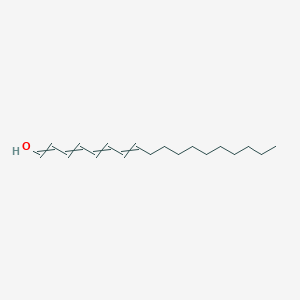
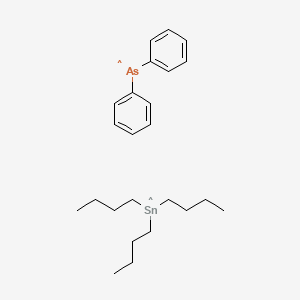

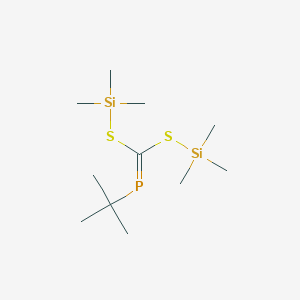
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
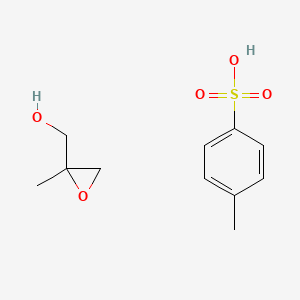
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
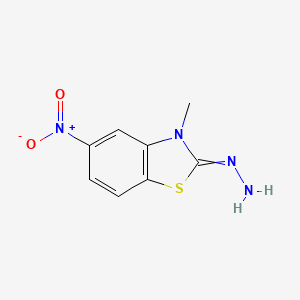
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
